molecular formula C12H16FNO2 B13135694 Benzoicacid,4-(1-aminopentyl)-3-fluoro-

Benzoicacid,4-(1-aminopentyl)-3-fluoro-

Cat. No.: B13135694
M. Wt: 225.26 g/mol
InChI Key: AWQMPMMZKRXRMR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-aminopentyl)-3-fluoro- (systematic IUPAC name pending verification), is a fluorinated benzoic acid derivative featuring a 3-fluoro substitution on the aromatic ring and a 4-(1-aminopentyl) side chain. This compound combines the carboxylic acid functionality of benzoic acid with a branched alkylamine substituent, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

4-(1-aminopentyl)-3-fluorobenzoic acid

InChI

InChI=1S/C12H16FNO2/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,11H,2-4,14H2,1H3,(H,15,16)

InChI Key

AWQMPMMZKRXRMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)C(=O)O)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-(1-aminopentyl)-3-fluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid, which is then subjected to nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The final step involves the alkylation of the amino group with a pentyl halide to introduce the 1-aminopentyl group.

Industrial Production Methods

Industrial production of Benzoicacid,4-(1-aminopentyl)-3-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,4-(1-aminopentyl)-3-fluoro- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Benzoicacid,4-(1-aminopentyl)-3-fluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzoicacid,4-(1-aminopentyl)-3-fluoro- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzoic acid, 4-(1-aminopentyl)-3-fluoro-, and related compounds:

Compound Substituents Key Features Potential Applications References
Benzoic acid, 4-(1-aminopentyl)-3-fluoro- - 3-Fluoro group
- 4-(1-Aminopentyl) side chain
- Enhanced lipophilicity due to pentyl chain
- Amino group enables salt formation or targeting
- Neurological agents
- Enzyme inhibitors
3-Fluorobenzoic acid - 3-Fluoro group
- No alkylamine side chain
- Simple fluorinated analog
- High acidity (pKa ~2.8)
- Chemical synthesis intermediate
[4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic acid - 3-Fluoro, 4-amino, 2-(trifluoromethyl)
- Acetic acid substituent
- Trifluoromethyl enhances metabolic stability
- Polar functional groups
- Anti-inflammatory agents
- Prodrug candidates
(3-Fluoro)benzyloxyphenyl derivatives - Benzyloxyphenyl core with 3-fluoro substitution
- Variable side chains
- Electrophilic aromatic substitution sites
- Sodium channel modulation
- Anticonvulsants
- Ion channel modulators
4-[(1S)-1-Aminoethyl]benzoic acid derivatives - 4-Aminoethyl group
- Fluorinated or trifluoromethyl substituents
- Stereospecificity (S-configuration)
- Enhanced binding affinity
- Kinase inhibitors
- Antibacterial agents

Key Observations:

However, excessive lipophilicity may reduce aqueous solubility, necessitating salt formulation.

Electronic Effects : The 3-fluoro substitution deactivates the aromatic ring, directing electrophilic reactions to the 2- or 4-positions. This contrasts with 4-fluoro analogs, which exhibit different electronic profiles .

Biological Activity: The amino group in the pentyl side chain may enable interactions with biological targets (e.g., ion channels or enzymes), similar to benzyloxyphenyl derivatives in , which showed sodium channel activity.

Research Findings and Data

Physicochemical Properties (Inferred from Analogs):

  • pKa : The carboxylic acid group (pKa ~2.8–3.5) and primary amine (pKa ~9–10) suggest pH-dependent solubility .
  • Thermodynamic Stability : Fluorinated benzoic acids exhibit high thermal stability (e.g., 3-fluorobenzoic acid: ΔfH°solid = -582.2 kJ/mol) .
  • Synthetic Challenges: Introducing a branched aminopentyl chain requires regioselective alkylation and protection/deprotection strategies, as seen in .

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